Tozadenant (4-hydroxy-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-methylpiperidine-1-carboxamide) [, , , , ] is a highly selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , ], a key target in neurological research, particularly in the context of Parkinson's disease (PD) [, , , , , , , , , , , , , , , , , , ]. It serves as a valuable tool for investigating the role of A2AR in both healthy and diseased states. Its high selectivity for A2AR makes it particularly useful for dissecting the specific contribution of this receptor subtype in complex biological processes.
One reported synthesis pathway for [11C]tozadenant starts with N-Boc-O-desmethyltozadenant as a precursor []. This precursor undergoes O-methylation with [11C]methyl iodide, followed by acidic deprotection to yield [11C]tozadenant []. This approach resulted in a radiochemical yield of 18 ± 2%, with molar activities of 50–60 GBq/µmol (1300–1600 mCi/µmol) and radiochemical purities of 95 ± 3% [].
Detailed molecular structure analysis of tozadenant and its analogs is crucial for understanding their binding affinities and selectivities for A2AR [, ]. This information is obtained through techniques like X-ray crystallography [], computational modeling [, ], and structure-activity relationship (SAR) studies []. Specifically, the structure of the A2A-StaR2-bRIL562-Tozadenant complex has been resolved at 3.1A resolution through in meso soaking experiments [].
Tozadenant exerts its therapeutic effect by selectively blocking A2AR [, , , , , , , ]. This blockade inhibits the A2AR-mediated suppression of dopamine release in the striatum, a brain region crucial for motor control [, , , , , , ]. Consequently, tozadenant enhances dopaminergic neurotransmission, thereby alleviating motor symptoms in PD models [, , , , , , ].
A comprehensive understanding of tozadenant's physical and chemical properties, including solubility, lipophilicity, and metabolic stability, is essential for optimizing its formulation and delivery for research purposes [, , ]. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for characterizing these properties [, ].
Investigating Motor Symptoms: Tozadenant serves as a valuable tool in preclinical models of PD to study the role of A2AR in motor dysfunction [, , , , , , ]. Its ability to alleviate motor deficits in these models highlights its potential as a therapeutic target for PD [, , , , , , ].
Pharmacological fMRI Studies: Researchers employ tozadenant in pharmacological functional magnetic resonance imaging (fMRI) studies to investigate the effects of A2AR antagonism on brain activity in PD patients [, ]. This application helps elucidate the neural circuits involved in tozadenant's therapeutic effects and provides insights into the disease mechanisms of PD.
Developing Positron Emission Tomography (PET) Tracers: Radiolabeled tozadenant analogs, such as [11C]tozadenant and [18F]FLUDA, have been developed and investigated as potential PET tracers for imaging A2AR in the brain [, ]. These tracers hold promise for non-invasively quantifying A2AR expression in vivo, aiding in the diagnosis and monitoring of PD progression, and evaluating the effectiveness of A2AR-targeted therapies.
Beyond PD, tozadenant's applications extend to investigating the role of A2AR in other neurological disorders, such as Huntington's disease (HD) []. Studies utilizing [18F]FLUDA, a radiolabeled tozadenant analog, are exploring the potential of A2AR as a therapeutic target in HD [].
Recent research suggests a potential role for tozadenant and its analogs in cancer immunotherapy []. Specifically, A2AR antagonism on T cells has shown promise in blocking the hypoxia-adenosinergic pathway, ultimately promoting tumor rejection []. Further investigations are underway to develop tozadenant-inspired compounds for enhancing anti-tumor immune responses.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6